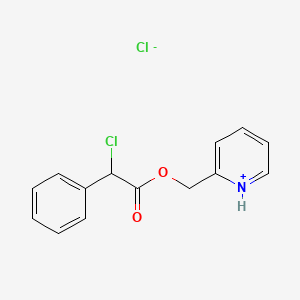
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl group, a pyridylmethyl ester, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride typically involves the esterification of acetic acid derivatives with 2-chloro-2-phenyl- and 2-pyridylmethyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl and pyridyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the phenyl and pyridyl groups.
Scientific Research Applications
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors that regulate cell signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-chlorophenyl ester: Shares a similar ester structure but lacks the pyridylmethyl group.
2-Chlorophenylacetic acid: Contains a similar chloro-substituted phenyl group but differs in its overall structure and functional groups.
Uniqueness
Acetic acid, 2-chloro-2-phenyl-, 2-pyridylmethyl ester, hydrochloride is unique due to the combination of its chloro-substituted phenyl group and pyridylmethyl ester, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
42023-66-5 |
|---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
pyridin-1-ium-2-ylmethyl 2-chloro-2-phenylacetate;chloride |
InChI |
InChI=1S/C14H12ClNO2.ClH/c15-13(11-6-2-1-3-7-11)14(17)18-10-12-8-4-5-9-16-12;/h1-9,13H,10H2;1H |
InChI Key |
LNXCVIKZIRVTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCC2=CC=CC=[NH+]2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

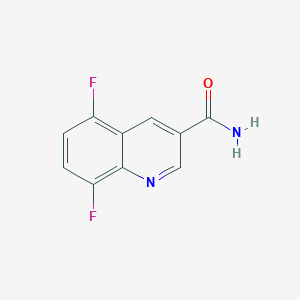



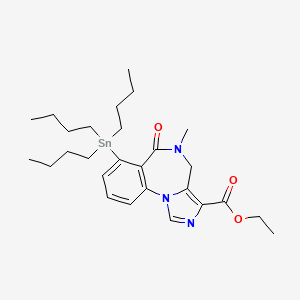
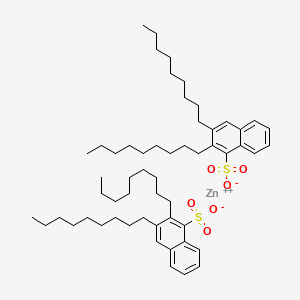
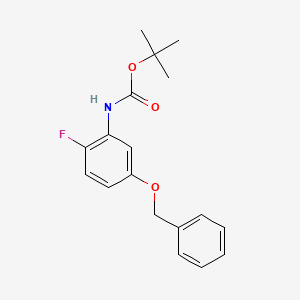
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
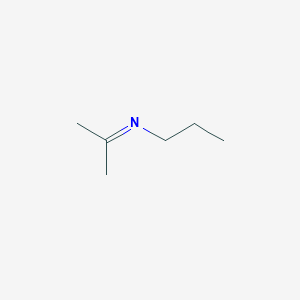

![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
